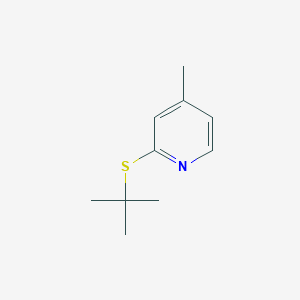
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-, also known as TCPTP, is a chemical compound that has been extensively researched for its potential applications in scientific research. TCPTP is a potent inhibitor of protein tyrosine phosphatase (PTP) activity, which makes it a valuable tool for studying the role of PTPs in various biological processes.
Mécanisme D'action
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins, which can have a wide range of effects on cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- has been shown to have a wide range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- can inhibit the growth of various cancer cell lines, while in vivo studies have shown that it can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- is its potency as a PTP inhibitor, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, one of the limitations of Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-, including the development of more potent and selective PTP inhibitors, the identification of new targets for PTP inhibition, and the development of new methods for delivering PTP inhibitors to specific tissues or organs. Additionally, Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- could be used to study the role of PTPs in various disease states, including cancer, diabetes, and autoimmune disorders.
Méthodes De Synthèse
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetrachloropyridine with propylthiol in the presence of a base such as potassium carbonate. Other methods include the reaction of 2,3,5,6-tetrachloropyridine with propylmercaptan in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- has been used extensively in scientific research to study the role of PTPs in various biological processes. PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways and are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis.
Propriétés
Numéro CAS |
19050-48-7 |
|---|---|
Nom du produit |
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- |
Formule moléculaire |
C8H7Cl4NS |
Poids moléculaire |
291 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-propylsulfanylpyridine |
InChI |
InChI=1S/C8H7Cl4NS/c1-2-3-14-6-4(9)7(11)13-8(12)5(6)10/h2-3H2,1H3 |
Clé InChI |
SFZLAIOIVCOPBG-UHFFFAOYSA-N |
SMILES |
CCCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
SMILES canonique |
CCCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Autres numéros CAS |
19050-48-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



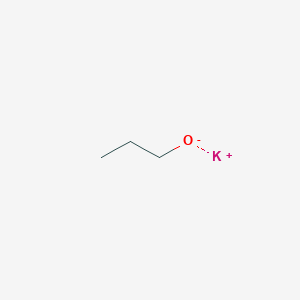
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)
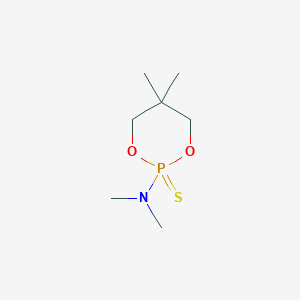
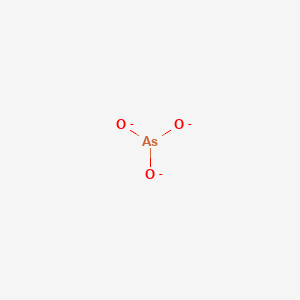


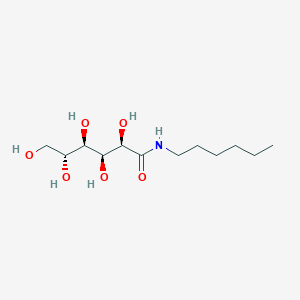
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

